

# Application Notes and Protocols for mRNA Encapsulation with N-octadecyl-pSar25 Lipids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | N-octadecyl-pSar25 |           |
| Cat. No.:            | B15547716          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of messenger RNA (mRNA) using lipid nanoparticles (LNPs) incorporating **N-octadecyl-pSar25**. Polysarcosine (pSar) lipids are emerging as a viable alternative to polyethylene glycol (PEG) lipids in LNP formulations, potentially offering improved transfection potency and safety profiles. This document outlines the materials, methods, and expected outcomes for the formulation and characterization of these advanced mRNA delivery systems.

# Introduction to N-octadecyl-pSar25 in mRNA Delivery

N-octadecyl-pSar25 is a polysarcosine lipid being investigated as a substitute for traditional PEGylated lipids in LNP-mRNA formulations.[1] The "N-octadecyl" component refers to the C18 lipid tail, which anchors the molecule within the lipid nanoparticle, while "pSar25" denotes a polysarcosine polymer with 25 repeating units of N-methylated glycine. This polymer provides a hydrophilic shield, similar to PEG, which can prevent aggregation and opsonization, thereby prolonging circulation time. The investigation into pSar lipids stems from concerns about anti-PEG antibodies that can be generated in response to PEGylated formulations, potentially leading to adverse reactions and reduced therapeutic efficacy.[2][3][4]

# **Quantitative Data Summary**



The following tables summarize the key physicochemical properties of mRNA-LNPs formulated with **N-octadecyl-pSar25** (referred to as C18-pSar25 in the cited literature) in comparison to other pSar lipids and a conventional PEGylated lipid. The data is presented for two common ionizable lipid systems: ALC-0315 and SM-102.

Table 1: Physicochemical Properties of ALC-0315 based mRNA-LNPs

| Lipid Moiety                                                                                                             | Hydrodynamic<br>Diameter (nm) | Polydispersity<br>Index (PDI) | Encapsulation<br>Efficiency (%) | Zeta Potential<br>(mV) |
|--------------------------------------------------------------------------------------------------------------------------|-------------------------------|-------------------------------|---------------------------------|------------------------|
| C16-pSar25                                                                                                               | >200                          | ~0.25                         | 80-90                           | Slightly Negative      |
| C18-pSar25                                                                                                               | >200                          | ~0.25                         | 80-90                           | Slightly Negative      |
| TET-AMINE-<br>pSar25                                                                                                     | ~150                          | ~0.2                          | 80-90                           | Slightly Positive      |
| DMG-pSar25                                                                                                               | ~100                          | ~0.15                         | 80-90                           | Slightly Negative      |
| DOPE-pSar25                                                                                                              | ~80                           | ~0.1                          | ~70                             | Slightly Negative      |
| PEG Lipid<br>(Control)                                                                                                   | ~85                           | ~0.1                          | >90                             | Slightly Negative      |
| Data extracted from a study by Kang et al., which investigated a series of pSar lipids as alternatives to PEG lipids.[5] |                               |                               |                                 |                        |

Table 2: Physicochemical Properties of SM-102 based mRNA-LNPs



| Lipid Moiety                                                                                   | Hydrodynamic<br>Diameter (nm) | Polydispersity<br>Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential<br>(mV) |
|------------------------------------------------------------------------------------------------|-------------------------------|-------------------------------|------------------------------|------------------------|
| C16-pSar25                                                                                     | >200                          | ~0.3                          | 80-90                        | Slightly Positive      |
| C18-pSar25                                                                                     | >200                          | ~0.3                          | 80-90                        | Slightly Positive      |
| TET-AMINE-<br>pSar25                                                                           | ~150                          | ~0.25                         | 80-90                        | Slightly Positive      |
| DMG-pSar25                                                                                     | ~100                          | ~0.15                         | 80-90                        | Slightly Positive      |
| DOPE-pSar25                                                                                    | ~80                           | ~0.1                          | 80-90                        | Slightly Positive      |
| PEG Lipid<br>(Control)                                                                         | ~85                           | ~0.1                          | >90                          | Slightly Positive      |
| Data trends for SM-102 based LNPs were reported to be similar to those of ALC-0315 based LNPs. |                               |                               |                              |                        |

# **Experimental Protocols**

The following protocols are based on established methods for the formulation and characterization of mRNA-LNPs.

### **mRNA-LNP Formulation Protocol**

This protocol describes the formulation of mRNA-LNPs using microfluidic mixing, a reproducible and scalable method.

#### Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- N-octadecyl-pSar25



- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Phosphate-buffered saline (PBS), sterile

#### Equipment:

- Microfluidic mixing system (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., Slide-A-Lyzer)
- Sterile filters (0.22 μm)

#### Procedure:

- Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and N-octadecyl-pSar25 in ethanol. The molar ratios should be optimized for the specific ionizable lipid used. For example, for ALC-0315 based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 (ionizable lipid:DSPC:cholesterol:pSar lipid) can be used. For SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 can be employed.
- mRNA Solution Preparation: Prepare a solution of the desired mRNA in a low pH buffer.
- Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous phase (mRNA solution) and the organic phase (lipid solution in ethanol) are mixed at a defined flow rate ratio, typically 3:1 (aqueous:organic).
- Nanoparticle Formation: As the two streams mix under laminar flow, the change in solvent polarity causes the lipids to self-assemble around the mRNA, forming the LNPs.
- Dialysis: The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH to physiological levels. This step is crucial for the final nanoparticle stability and biocompatibility.



- Sterile Filtration: The dialyzed LNP solution is sterile-filtered through a 0.22 μm filter.
- Storage: Store the final mRNA-LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

### mRNA Encapsulation Efficiency Protocol

The encapsulation efficiency is determined using a fluorescent dye that specifically binds to single-stranded nucleic acids.

#### Materials:

- mRNA-LNP sample
- Quant-iT™ RiboGreen™ assay kit or similar
- TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
- Triton X-100 (1% v/v in TE buffer)
- 96-well black plate
- Plate reader with fluorescence detection

#### Procedure:

- Sample Preparation: Prepare two sets of dilutions of the mRNA-LNP sample in a 96-well plate.
- Intact LNPs: To the first set of wells, add TE buffer to the LNP samples. This will measure the amount of unencapsulated mRNA.
- Lysed LNPs: To the second set of wells, add 1% Triton X-100 in TE buffer to the LNP samples. The detergent will lyse the LNPs, releasing the encapsulated mRNA. Incubate at 37°C for 15 minutes. This will measure the total amount of mRNA.
- Dye Addition: Add the RiboGreen<sup>™</sup> reagent to all wells according to the manufacturer's instructions.



- Fluorescence Measurement: Measure the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~528 nm.
- Calculation: The encapsulation efficiency is calculated using the following formula:
   Encapsulation Efficiency (%) = (Fluorescence of Lysed LNPs Fluorescence of Intact LNPs)
   / Fluorescence of Lysed LNPs \* 100

### **Visualizations**

The following diagrams illustrate the key workflows and concepts described in these application notes.



Click to download full resolution via product page

Caption: Workflow for mRNA-LNP formulation using microfluidics.





Click to download full resolution via product page

Caption: Workflow for determining mRNA encapsulation efficiency.

## Conclusion

The use of **N-octadecyl-pSar25** in LNP-mRNA formulations represents a promising advancement in the field of nucleic acid delivery. The protocols and data presented here provide a foundational guide for researchers to explore the potential of polysarcosine lipids in developing safer and more effective mRNA therapeutics and vaccines. Further optimization of lipid ratios and process parameters may be necessary to achieve desired particle characteristics and biological performance for specific applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. avantiresearch.com [avantiresearch.com]
- 2. Engineering LNPs with polysarcosine lipids for mRNA delivery ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for mRNA Encapsulation with N-octadecyl-pSar25 Lipids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547716#mrna-encapsulation-efficiency-with-n-octadecyl-psar25]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com